molecular formula C7H10N2O3S B2456674 N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide CAS No. 627836-85-5

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B2456674
CAS No.: 627836-85-5
M. Wt: 202.23
InChI Key: GBHKMZPHZNLXTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-sulfonamide with dimethylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethyl and sulfonamide groups allows for versatile applications in various research fields .

Properties

CAS No.

627836-85-5

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23

IUPAC Name

N,N-dimethyl-6-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-9(2)13(11,12)6-3-4-7(10)8-5-6/h3-5H,1-2H3,(H,8,10)

InChI Key

GBHKMZPHZNLXTP-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CNC(=O)C=C1

solubility

soluble

Origin of Product

United States

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